cyclobutyl 3-amino-1H-pyrazole-5-carboxylate
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Overview
Description
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl 3-amino-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of cyclobutanone with hydrazine derivatives. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyrazole ring. The reaction conditions often involve the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydroxyl derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclobutyl 3-amino-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-amino-5-cyclobutyl-1H-pyrazole: A closely related compound with similar structural features.
Cyclobutyl 3-amino-1H-pyrazole-4-carboxylate: Another derivative with a different substitution pattern on the pyrazole ring.
Uniqueness
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclobutyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Biological Activity
Cyclobutyl 3-amino-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.
Overview of this compound
This compound is a member of the pyrazole family, which is known for its ability to interact with various biological targets, particularly in the context of kinase inhibition. The compound's structure allows it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for its binding affinity and specificity towards enzymes and receptors involved in cellular signaling pathways.
Target Interactions
The primary mode of action of this compound involves its interaction with protein kinases. Pyrazole derivatives are often utilized as scaffolds for developing kinase inhibitors due to their ability to modulate kinase activity, which plays a critical role in various cellular processes, including cell cycle regulation and apoptosis .
Biochemical Pathways
The compound has been shown to influence several key biochemical pathways:
- Cell Cycle Regulation : It can affect gene expression related to cell cycle progression, leading to potential applications in cancer therapy .
- Apoptosis Modulation : By altering the expression of pro-apoptotic and anti-apoptotic genes, it may promote or inhibit programmed cell death .
Cellular Effects
This compound has demonstrated various cellular effects:
- Metabolic Activity : At lower concentrations, it may enhance metabolic activity in certain cell types, while higher doses could lead to cytotoxic effects.
- Gene Expression Alteration : The compound influences the expression levels of genes involved in critical cellular processes such as inflammation and stress response .
Case Studies
-
Kinase Inhibition Studies
A study investigating the inhibitory effects on cyclin-dependent kinases (CDKs) revealed that this compound exhibited potent inhibition against several CDK family members. The compound demonstrated an EC50 value of approximately 33 nM for CDK16, indicating strong potential as a therapeutic agent in cancer treatment . -
Anti-inflammatory Activity
Another study highlighted the compound's role as an anti-inflammatory agent by modulating key signaling pathways associated with inflammation. This suggests its utility in treating conditions characterized by excessive inflammatory responses .
Property | Description |
---|---|
Molecular Weight | Approximately 195.23 g/mol |
Solubility | Soluble in DMSO and ethanol; limited solubility in water |
Stability | Stable under standard laboratory conditions; sensitive to light |
pKa Value | Approximately 4.5 (indicating acidic properties) |
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
cyclobutyl 3-amino-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c9-7-4-6(10-11-7)8(12)13-5-2-1-3-5/h4-5H,1-3H2,(H3,9,10,11) |
InChI Key |
BSQTZBGNCLCWRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC(=O)C2=CC(=NN2)N |
Origin of Product |
United States |
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